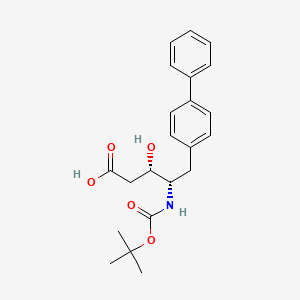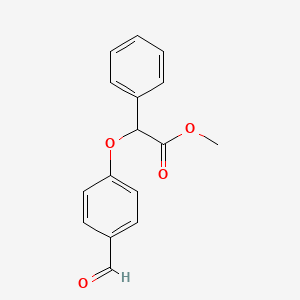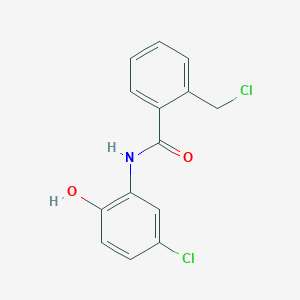![molecular formula C16H16ClNO B1621331 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone CAS No. 465514-61-8](/img/structure/B1621331.png)
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone
説明
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone, also known as ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in 1962 by Calvin Stevens, a scientist working for Parke-Davis Laboratories. Ketamine is a dissociative anesthetic, which means it induces a state of dissociation between the mind and body, leading to a loss of consciousness and pain perception. It is commonly used in surgical procedures, as well as in emergency medicine and veterinary medicine. In recent years, ketamine has also gained attention for its potential therapeutic effects in treating depression and other mental health disorders.
作用機序
The exact mechanism of action of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the glutamate and GABA systems. Ketamine blocks the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This blockade leads to an increase in glutamate release and activation of other receptors, which may contribute to the antidepressant effects of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone.
Biochemical and Physiological Effects
Ketamine has a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and hallucinations. It also has cardiovascular and respiratory effects, which can be beneficial or harmful depending on the dose and context of use. Ketamine has been shown to increase heart rate and blood pressure, as well as respiratory rate and tidal volume. It can also cause bronchodilation and reduce airway resistance, making it useful in the treatment of asthma and other respiratory conditions.
実験室実験の利点と制限
Ketamine has several advantages as a research tool, including its rapid onset of action, short duration of action, and dissociative properties. It can be used to induce anesthesia and analgesia in animal models, as well as to study the effects of NMDA receptor blockade on synaptic plasticity and learning and memory. However, 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone also has several limitations, including its potential for abuse and dependence, as well as its cardiovascular and respiratory effects, which can be problematic in certain experimental contexts.
将来の方向性
There are several potential future directions for research on 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone, including the development of new drugs that target the glutamate and GABA systems in the brain, as well as the investigation of the long-term effects of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone use on mental and physical health. There is also a need for further research on the optimal dosing and administration of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone for therapeutic use in depression and other mental health disorders. Additionally, there is growing interest in the potential use of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone in combination with other drugs or therapies, such as psychotherapy or electroconvulsive therapy, to enhance its therapeutic effects.
科学的研究の応用
Ketamine has been extensively studied for its anesthetic and analgesic properties. It is commonly used in surgical procedures, as well as in emergency medicine and veterinary medicine. In recent years, there has been growing interest in the potential therapeutic effects of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone in treating depression and other mental health disorders. Several studies have shown that low doses of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone can rapidly and effectively alleviate symptoms of depression, even in patients who have not responded to other treatments.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)14-9-7-12(8-10-14)16(19)11-13-5-3-4-6-15(13)17/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUDSFCGOFTTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384960 | |
| Record name | 2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
CAS RN |
465514-61-8 | |
| Record name | 2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone](/img/structure/B1621253.png)



![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)


![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)
![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)
![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)
